

Application Notes & Protocols: Strategic Functionalization of the C4-Hydroxy Group in Pyrazole Scaffolds

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Compound of Interest

Compound Name:	4-hydroxy-1-phenyl-1H-pyrazole-3-carbohydrazide
CAS No.:	956781-13-8
Cat. No.:	B3390287

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Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The C4-Hydroxy Pyrazole as a Strategic Linchpin in Synthesis

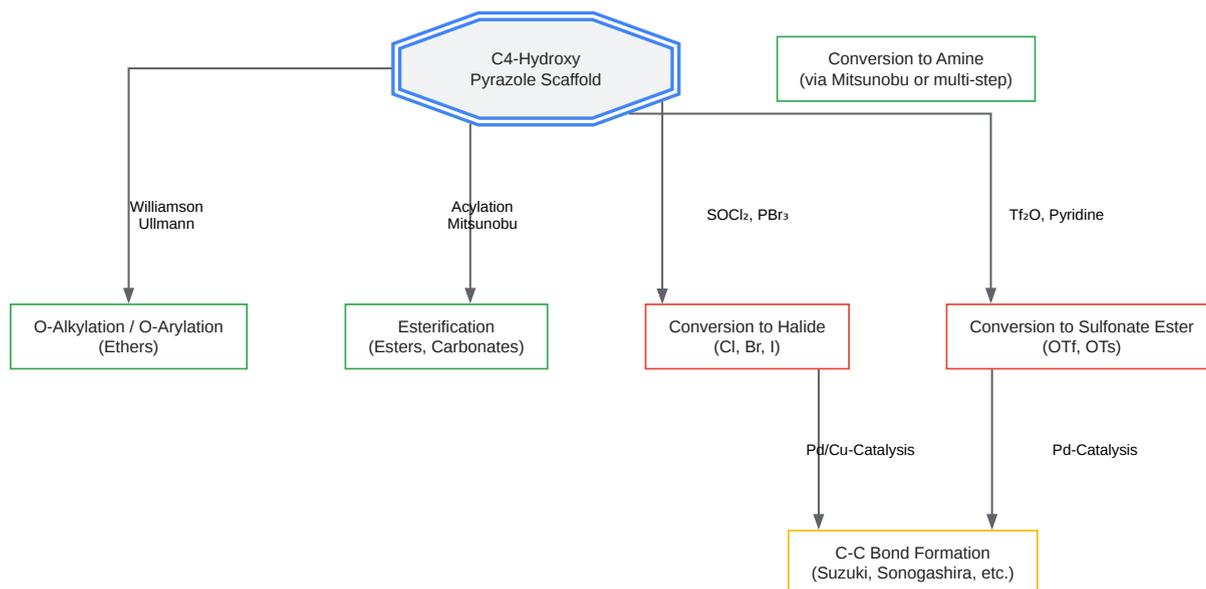
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals.^[1] Its value lies in its metabolic stability, hydrogen bonding capabilities, and the spatial arrangement of its substituents. While much focus has been placed on functionalizing the N1, C3, and C5 positions, the C4 position offers a unique vector for molecular elaboration. The introduction of a hydroxyl group at this position transforms the pyrazole into a highly versatile intermediate. This C4-OH group is not merely a terminal functional group but a strategic linchpin, a reactive handle that unlocks a diverse array of subsequent chemical transformations, from simple derivatization to complex carbon-carbon bond-forming reactions.

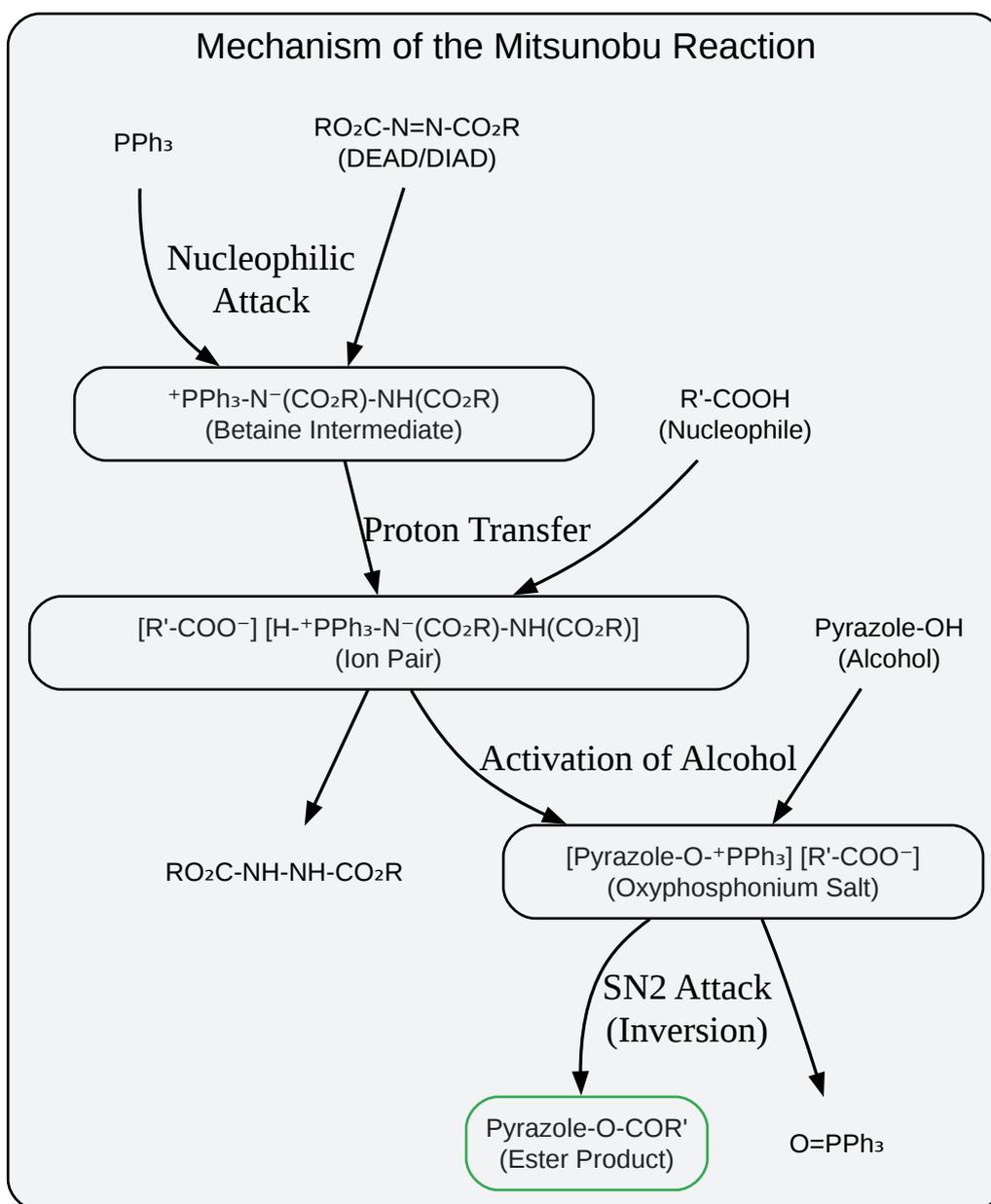
This guide provides an in-depth exploration of the key methodologies for functionalizing the C4-hydroxy group of pyrazole scaffolds. We move beyond simple procedural lists to explain the

underlying principles and strategic considerations behind each protocol, empowering researchers to make informed decisions in their synthetic campaigns.

Overview of Synthetic Strategies: A Hub-and-Spoke Model

The C4-hydroxy pyrazole can be envisioned as a central hub from which multiple synthetic pathways, or "spokes," can extend. Each spoke represents a distinct class of functionalization that leverages the reactivity of the hydroxyl group, either directly or through its conversion to a more reactive intermediate. The choice of pathway is dictated by the desired target molecule and its intended application.





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